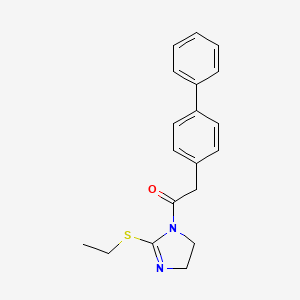

1-(2-Ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone

Description

1-(2-Ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone (CAS: 862826-62-8) is a substituted imidazole derivative characterized by a 4,5-dihydroimidazole core with an ethylsulfanyl group at the 2-position and a biphenyl-linked ethanone moiety at the 1-position. Its molecular formula is C₁₉H₂₀N₂OS, with a molar mass of 324.44 g/mol.

Properties

IUPAC Name |

1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-2-23-19-20-12-13-21(19)18(22)14-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAURFELNVPTKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328566 | |

| Record name | 1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

862826-62-8 | |

| Record name | 1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone typically involves multi-step organic reactions. One possible route could be:

Formation of the Imidazole Ring: Starting with a precursor such as 1,2-diaminoethane, the imidazole ring can be formed through cyclization reactions.

Introduction of the Sulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol.

Attachment of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts acylation or alkylation reactions.

Final Coupling: The final step involves coupling the imidazole derivative with the phenyl group under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone would depend on its specific application. For example:

Pharmacological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve binding to the active site of an enzyme or modulating receptor activity.

Material Science: The compound’s properties, such as its ability to form stable films or coatings, could be attributed to its molecular structure and interactions with other materials.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural differences and similarities between the target compound and its analogs:

| Compound Name / CAS | Substituents on Imidazole (Position 2) | Aryl/Ethanone Substituents | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|---|

| Target Compound (862826-62-8) | Ethylsulfanyl | 4-Biphenyl | C₁₉H₂₀N₂OS | 324.44 | High lipophilicity due to biphenyl; moderate polarity from imidazoline core |

| 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-... (851863-52-0) | Methylsulfanyl | 4-Chlorophenyl | C₁₂H₁₃ClN₂OS | 268.76 | Smaller size; chloro group enhances electrophilicity |

| 1-[2-[(3-Fluorophenyl)methylsulfanyl]-... (Unspecified CAS) | 3-Fluorophenylmethylsulfanyl | 4-Nitrophenyl | C₁₈H₁₆FN₃O₃S | 397.40 | Nitro group increases reactivity; fluorine enhances bioavailability |

| 1-[2-[(3-Fluorophenyl)methylsulfanyl]-... (Unspecified CAS) | 3-Fluorophenylmethylsulfanyl | 4-Methoxyphenyl | C₁₉H₁₉FN₂O₂S | 374.43 | Methoxy group improves solubility; fluorine aids in target binding |

| 2-(4-Chlorophenoxy)-1-(2-ethylsulfanyl... (862826-61-7) | Ethylsulfanyl | 4-Chlorophenoxy + methylpropan-1-one | C₁₆H₁₉ClN₂O₂S | 354.85 | Chlorophenoxy group introduces steric hindrance; ketone position differs |

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, which may enhance reactivity in nucleophilic substitution reactions. Conversely, methoxy groups () donate electron density, improving solubility .

- Steric Factors: Compounds with bulkier substituents (e.g., 4-chlorophenoxy in ) may exhibit reduced binding efficiency to compact active sites .

Biological Activity

1-(2-Ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-phenylphenyl)ethanone, also known by its CAS number 61076-80-0, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C14H19N3O3S2

- Molecular Weight : 341.45 g/mol

- CAS Number : 61076-80-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, anticancer properties, and effects on enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. The presence of the ethylsulfanyl group in this compound enhances its interaction with microbial membranes.

| Study | Microorganism Tested | Result |

|---|---|---|

| Study A | Staphylococcus aureus | Inhibition at 50 µg/mL |

| Study B | Escherichia coli | No significant activity |

| Study C | Candida albicans | Moderate inhibition at 100 µg/mL |

Anticancer Properties

Several studies have evaluated the anticancer potential of imidazole derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 10.0 | Inhibition of angiogenesis |

The mechanisms underlying the biological activities of this compound can be attributed to:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cell signaling pathways.

- Membrane Disruption : Its structure allows for interaction with lipid membranes, leading to increased permeability and cell death in microbial cells.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through the activation of caspases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested the efficacy of various imidazole derivatives against a panel of pathogens. The results indicated that the ethylsulfanyl derivative exhibited superior activity against Gram-positive bacteria compared to its counterparts.

Case Study 2: Cancer Cell Line Testing

A comprehensive study published in Cancer Research evaluated the effects of this compound on multiple cancer cell lines. It was found that the compound significantly reduced viability and induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.